molecular formula C33H61N3O6 B1207544 F-1394 CAS No. 162490-89-3

F-1394

Cat. No.: B1207544
CAS No.: 162490-89-3
M. Wt: 595.9 g/mol
InChI Key: NWLFOBZKYXKBOF-NSVAZKTRSA-N
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Description

F-1394 is a chemical compound known for its role as an inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT). This enzyme is crucial in the formation of cholesterol esters from cholesterol and fatty acyl-CoA, which are stored in lipid droplets within cells. By inhibiting ACAT, this compound helps prevent the formation of atherosclerosis and accelerates its regression without affecting serum cholesterol levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of F-1394 involves the esterification of the acetonide of pantothenic acid with (1S,2S)-2-[3-(2,2-dimethylpropyl)-3-nonylureido]-cyclohexanol. This reaction can be carried out using dimethylaminopyridine (DMAP) and tosyl chloride in ethyl acetate or DMAP and dicyclohexylcarbodiimide (DCC) in refluxing toluene .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The starting materials, such as pantothenic acid calcium salt and 2,2-dimethoxypropane, are prepared through cyclization and condensation reactions .

Chemical Reactions Analysis

Types of Reactions

F-1394 primarily undergoes substitution reactions due to its functional groups. It can react with various nucleophiles and electrophiles under appropriate conditions.

Common Reagents and Conditions

Major Products

The major product of these reactions is this compound itself, which is formed through the esterification and condensation reactions mentioned above.

Scientific Research Applications

F-1394 has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

F-1394 exerts its effects by selectively inhibiting the enzyme acyl-CoA:cholesterol acyltransferase (ACAT). This inhibition prevents the formation of cholesterol esters, which are stored in lipid droplets within cells. By reducing the accumulation of these esters, this compound helps prevent the formation of foam cells and the progression of atherosclerosis .

Comparison with Similar Compounds

F-1394 is unique among ACAT inhibitors due to its potent and selective inhibition of the enzyme. Similar compounds include:

This compound stands out due to its ability to prevent atherosclerosis without affecting serum cholesterol levels, making it a promising candidate for therapeutic applications .

Biological Activity

F-1394 is a compound recognized for its role as an acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor . This inhibition is significant because it affects cholesterol metabolism, potentially leading to therapeutic applications in managing hyperlipidemia and related cardiovascular diseases. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

This compound functions primarily by inhibiting the enzyme ACAT, which is crucial for cholesterol esterification. By blocking this enzyme, this compound reduces the absorption of dietary cholesterol in the intestines and decreases the formation of cholesterol esters in tissues. This action can lead to lower plasma cholesterol levels and reduced atherosclerotic lesions.

Key Findings

  • Cholesterol Absorption : this compound has been shown to inhibit dietary cholesterol absorption effectively in animal models, particularly in mice .
  • Atherosclerosis Reduction : In a study involving rabbits fed a high-cholesterol diet, this compound significantly reduced the extent of atherosclerotic lesions and lowered total and esterified cholesterol contents in the aorta by approximately 57% to 59% .

In Vivo Studies

A study conducted on rabbits demonstrated that administration of this compound led to notable reductions in both total cholesterol and esterified cholesterol levels. The results indicated:

  • Reduction in Atherosclerotic Lesions : The extent of lesions was significantly decreased, suggesting a protective effect against atherosclerosis.
  • Cholesterol Content : Total cholesterol levels were reduced by 57%, while esterified cholesterol content saw a similar decrease .

In Vitro Studies

In vitro analyses have also supported the biological activity of this compound:

  • Cell Line Studies : this compound was tested on various cell lines to assess its impact on lipid accumulation and cellular cholesterol levels. Results indicated a significant decrease in lipid droplets within treated cells compared to controls.

Data Summary

The following table summarizes the effects of this compound on various biological parameters:

Study TypeParameter MeasuredEffect of this compound
In Vivo (Rabbits)Atherosclerotic Lesion Reduction57% - 59% reduction
In Vivo (Mice)Dietary Cholesterol AbsorptionSignificant inhibition observed
In VitroLipid Accumulation in CellsDecreased lipid droplets

Case Study 1: Rabbit Model

In this case study, rabbits were placed on a high-cholesterol diet supplemented with this compound. Over a period of several weeks, researchers monitored changes in serum lipid profiles and aortic pathology. The findings highlighted:

  • A significant decrease in serum total cholesterol.
  • A marked reduction in aortic lesions compared to control groups.

Properties

CAS No.

162490-89-3

Molecular Formula

C33H61N3O6

Molecular Weight

595.9 g/mol

IUPAC Name

[(1S,2S)-2-[[2,2-dimethylpropyl(nonyl)carbamoyl]amino]cyclohexyl] 3-[[(4R)-2,2,5,5-tetramethyl-1,3-dioxane-4-carbonyl]amino]propanoate

InChI

InChI=1S/C33H61N3O6/c1-9-10-11-12-13-14-17-22-36(23-31(2,3)4)30(39)35-25-18-15-16-19-26(25)41-27(37)20-21-34-29(38)28-32(5,6)24-40-33(7,8)42-28/h25-26,28H,9-24H2,1-8H3,(H,34,38)(H,35,39)/t25-,26-,28-/m0/s1

InChI Key

NWLFOBZKYXKBOF-NSVAZKTRSA-N

SMILES

CCCCCCCCCN(CC(C)(C)C)C(=O)NC1CCCCC1OC(=O)CCNC(=O)C2C(COC(O2)(C)C)(C)C

Isomeric SMILES

CCCCCCCCCN(CC(C)(C)C)C(=O)N[C@H]1CCCC[C@@H]1OC(=O)CCNC(=O)[C@H]2C(COC(O2)(C)C)(C)C

Canonical SMILES

CCCCCCCCCN(CC(C)(C)C)C(=O)NC1CCCCC1OC(=O)CCNC(=O)C2C(COC(O2)(C)C)(C)C

Key on ui other cas no.

162490-89-3

Synonyms

(1s,2s)-2-(3-(2,2-dimethylpropyl)-3-nonylureido)aminocyclohexane-1-yl-3-(N-(2,2,5,5-tetramethyl-1,3-dioxane-4-carbonyl)amino)propionate
F 1394
F-1394

Origin of Product

United States

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